molecular formula C14H22ClNO B1627210 3-(4-Ethoxy-benzyl)-piperidine hydrochloride CAS No. 1170629-29-4

3-(4-Ethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1627210
CAS No.: 1170629-29-4
M. Wt: 255.78 g/mol
InChI Key: YWHZLNOWDQPPAX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

3-(4-Ethoxy-benzyl)-piperidine hydrochloride is a nitrogen-containing heterocyclic compound with the systematic IUPAC name 1-(4-ethoxyphenyl)methylpiperidinium chloride . Its molecular formula is C₁₄H₂₁NO·HCl , corresponding to a molecular weight of 255.78 g/mol . The structure comprises a piperidine ring substituted at the third position with a 4-ethoxybenzyl group, protonated at the nitrogen atom and associated with a chloride counterion (Figure 1).

The SMILES notation (CCOC₁=CC=C(C=C₁)CC₂CNCCC₂.Cl) and InChI key (YWHZLNOWDQPPAX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The ethoxy group (-OCH₂CH₃) at the para position of the benzyl moiety contributes to its hydrophobic character, while the protonated piperidine nitrogen enables solubility in polar solvents.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remain unpublished, analogous piperidine hydrochlorides exhibit monoclinic or orthorhombic crystal systems. For example:

  • The related compound 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one crystallizes in space group P2₁/c with unit cell parameters a = 12.980 Å, b = 7.614 Å, c = 12.189 Å, and β = 90.497° .
  • Piperidinium salts typically adopt chair or half-chair conformations, with torsional angles between the aromatic and heterocyclic rings ranging from 36° to 79° .

Computational models suggest that the benzyl group in this compound adopts a perpendicular orientation relative to the piperidine ring plane, minimizing steric hindrance. This conformation is stabilized by van der Waals interactions between the ethoxy methyl group and the piperidine C-H bonds .

Comparative Analysis of Tautomeric and Protomeric Forms

The compound exists exclusively in its protomeric form under physiological conditions due to the high basicity of the piperidine nitrogen (predicted pKₐ ≈ 10.5). Protonation at the nitrogen generates a positively charged piperidinium ion, balanced by the chloride anion . Key comparisons include:

Property 3-(4-Ethoxy-benzyl)-piperidine Protonated Form (Hydrochloride)
Solubility in H₂O Low (log P = 2.95) High (>50 mg/mL)
Nitrogen hybridization sp³ sp³ (charged)
Dipole moment 2.1 D 5.8 D

Tautomerism is absent due to the absence of mobile hydrogen atoms or conjugated π-systems. However, rotational isomerism may occur around the benzyl-piperidine single bond, with energy barriers <5 kcal/mol .

Hydrogen Bonding Patterns and Crystal Packing Behavior

The hydrochloride salt forms extended hydrogen-bonded networks via N⁺–H···Cl⁻ interactions (Figure 2). Key features include:

  • N–H bond length : 1.02 Å (calculated)
  • H···Cl distance : 2.15–2.30 Å
  • N–H···Cl angle : 165–175°

These primary interactions are supplemented by weaker C–H···O and C–H···π contacts involving the ethoxy oxygen and aromatic ring, respectively. Crystal packing analysis of analogous compounds reveals:

  • Layered structures parallel to the ab plane
  • Interlayer spacing of 5.8–6.2 Å
  • Density range: 1.25–1.35 g/cm³

The chloride ions occupy interstitial sites, with coordination numbers of 4–6 depending on solvent inclusion during crystallization .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZLNOWDQPPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588800
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170629-29-4
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reaction

The most widely documented method involves the reaction of piperidine with 4-ethoxy-benzyl chloride under basic conditions. This nucleophilic substitution proceeds via an SN2 mechanism, where the piperidine’s nitrogen attacks the benzyl chloride’s electrophilic carbon.

Reagents and Conditions

  • Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate piperidine.
  • Solvent : Anhydrous ethanol or methanol, chosen for solubility and inertness.
  • Temperature : 25–80°C (room temperature to reflux).
  • Reaction Time : 6–24 hours.

The reaction can be represented as:
$$ \text{Piperidine} + \text{4-Ethoxy-benzyl chloride} \xrightarrow{\text{Base, Solvent}} \text{3-(4-Ethoxy-benzyl)-piperidine} + \text{HCl} $$
Yields typically range from 60% to 75% under optimized conditions.

Challenges and Solutions

  • Regioselectivity : The 3-substituted product is favored over 2- or 4-substituted isomers due to steric and electronic factors. Bulky bases like K₂CO₃ further suppress competing pathways.
  • Byproducts : Over-alkylation can occur if excess benzyl chloride is used. Stoichiometric control and slow addition mitigate this issue.

Reductive Amination

An alternative route employs reductive amination of 4-ethoxy-benzaldehyde with piperidine. This method avoids handling reactive benzyl chloride and offers better functional group tolerance.

Procedure

  • Condensation : 4-Ethoxy-benzaldehyde reacts with piperidine in methanol to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at pH 4–6.
  • Acidification : Hydrochloric acid (HCl) is added to precipitate the hydrochloride salt.

Advantages

  • Higher regioselectivity for the 3-position due to the directing effects of the ethoxy group.
  • Yields up to 85% after purification.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution but complicate purification. Ethanol strikes a balance between reaction rate and ease of isolation.

Catalytic Enhancements

Adding catalytic iodide (e.g., KI) in nucleophilic substitution improves leaving group ability, reducing reaction time by 30%.

Temperature Modulation

Elevating temperature to 80°C in nucleophilic substitution shortens reaction time to 6 hours but risks decomposition. Reflux under inert atmosphere (N₂ or Ar) minimizes oxidative side reactions.

Industrial-Scale Production

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and scalability. A patent by BioBlocks, Inc. describes a flow setup where piperidine and 4-ethoxy-benzyl chloride are mixed in a microreactor at 50°C, achieving 90% conversion in 10 minutes.

Green Chemistry Approaches

Water as a solvent has been explored to reduce environmental impact. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable reactions in aqueous media with comparable yields (70%).

Purification and Characterization

Crystallization of the Hydrochloride Salt

The crude amine is dissolved in ethanol, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Recrystallization from ethanol/ethyl acetate (1:3) yields >99% purity.

Analytical Validation

  • Melting Point : 210–212°C (decomposition).
  • Spectroscopy :
    • ¹H NMR (D₂O): δ 1.35 (t, 3H, OCH₂CH₃), 3.45 (q, 2H, OCH₂), 4.10 (s, 2H, CH₂Ph).
    • IR : 2500 cm⁻¹ (N⁺–H stretch).

Chemical Reactions Analysis

Oxidation Reactions

The ethoxybenzyl-piperidine structure undergoes oxidation primarily at the piperidine nitrogen and the benzyl group. Key findings include:

Reaction TypeReagents/ConditionsProductsSelectivity Notes
N-Oxidation H<sub>2</sub>O<sub>2</sub>, mCPBAPiperidine N-oxide derivativesSelective oxidation of the secondary amine to N-oxide without affecting the ethoxy group .
Benzyl Oxidation KMnO<sub>4</sub> (acidic conditions)4-Ethoxybenzoic acidCleavage of the benzyl group via C–H oxidation.

These reactions are critical for modifying the compound’s electron distribution and solubility, enabling applications in drug metabolite studies .

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions:

Reaction TypeReagents/ConditionsProductsNotes
Piperidine Ring Hydrogenation H<sub>2</sub>, Pd/CDecahydroisoquinoline derivativesFull saturation of the piperidine ring under high-pressure H<sub>2</sub> .
Selective Borane Reduction BH<sub>3</sub>·THFPartially reduced intermediatesBorane preferentially reduces the tertiary C–N bond .

Reduction pathways are leveraged to generate structural analogs for pharmacological screening .

Substitution Reactions

The ethoxy group and benzyl position enable nucleophilic and electrophilic substitutions:

Reaction TypeReagents/ConditionsProductsMechanism
Ethoxy Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>4-Hydroxybenzyl-piperidineLewis acid-mediated cleavage of the ethoxy group.
Benzyl Halogenation NBS, AIBNBrominated derivativesRadical-mediated allylic bromination at the benzyl position .

Substitution reactions are pivotal for introducing functional groups for further derivatization .

Cyclization and Annulation

The compound serves as a precursor in multicomponent cyclization reactions:

  • Intramolecular Cyclization : Under acidic conditions, the amine group reacts with adjacent electrophiles to form fused bicyclic structures (e.g., tetrahydropyridoindoles) .

  • Intermolecular Annulation : Reacts with aldehydes and ketones via Mannich-type reactions to yield sp<sup>3</sup>-rich heterocycles .

Comparative Reactivity

The table below contrasts reactivity with related piperidine derivatives:

CompoundOxidation SusceptibilityReduction SitesSubstitution Sites
3-(4-Ethoxy-benzyl)-piperidine HClHigh (N-oxide formation)Piperidine N, benzyl CEthoxy O, benzyl CH<sub>2</sub>
4-(3-Ethoxy-benzyl)-piperidine HClModeratePiperidine NEthoxy O, meta-CH
Unsubstituted Piperidine HClLowPiperidine NN/A

Mechanistic Insights

  • N-Oxidation : Proceeds via a radical mechanism in the presence of peroxides, with stabilization of the transition state by the ethoxy group’s electron-donating effect .

  • Benzyl Oxidation : Follows a polar pathway where the benzyl CH<sub>2</sub> is deprotonated to form a benzylic radical, which is further oxidized to a carbonyl.

Scientific Research Applications

Chemistry: 3-(4-Ethoxy-benzyl)-piperidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs or as a tool compound in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

The position of the benzyl group on the piperidine ring significantly impacts molecular interactions. Key examples include:

Compound Name CAS Number Molecular Formula Piperidine Substitution Key Structural Feature Reference
3-(4-Ethoxy-benzyl)-piperidine HCl 1170629-29-4 C₁₄H₂₂ClNO 3-position 4-ethoxybenzyl at C3
2-(4-Ethoxy-benzyl)-piperidine HCl 1172745-81-1 C₁₄H₂₂ClNO 2-position 4-ethoxybenzyl at C2
4-(3-Ethoxy-benzyl)-piperidine HCl 1172021-56-5 C₁₄H₂₂ClNO 4-position 3-ethoxybenzyl at C4

Substituent Variations on the Benzyl Group

Modifications to the benzyl group’s substituents alter electronic and steric properties:

Compound Name CAS Number Molecular Formula Benzyl Substituent Molecular Weight Reference
3-(4-Ethoxy-benzyl)-piperidine HCl 1170629-29-4 C₁₄H₂₂ClNO 4-ethoxy 255.79
3-(4-Methoxy-benzyl)-piperidine BBO000458 C₁₃H₁₉NO 4-methoxy 205.30
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl 1289386-70-4 C₁₃H₁₈Cl₂FNO 2-chloro, 6-fluoro 294.19
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl N/A C₁₄H₂₀Cl₂NO 4-chloro, 3-ethylphenoxy 301.68

Key Insights :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Increase hydrophobicity and may enhance membrane permeability compared to halogenated derivatives .

Functional Group Additions

Incorporation of ester or carbamate groups modifies reactivity and solubility:

Compound Name CAS Number Molecular Formula Functional Group Molecular Weight Reference
Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate HCl 176524-06-4 C₁₆H₂₄ClNO₃ Ethyl carboxylate 313.82
4-Benzyloxycarbonylaminopiperidine HCl N/A C₁₃H₁₉ClN₂O₂ Carbamate 282.76

Key Insight : Carboxylate esters (e.g., ethyl groups) improve water solubility, as seen in the ethyl carboxylate derivative (solubility: >100 mM in water) , whereas the target compound’s ethoxy group may limit aqueous solubility.

Pharmacological and Toxicological Considerations

While detailed toxicological data for 3-(4-Ethoxy-benzyl)-piperidine HCl is unavailable, structurally related compounds provide insights:

  • BF 2649 (1-[3-(3-(4-Chlorophenyl)propoxy)propyl]-piperidine HCl): Acts as a histamine H1 receptor inverse agonist (EC₅₀ = 1.5 nM) and exhibits nootropic effects .

Safety Note: Piperidine derivatives with halogenated or complex substituents (e.g., 3-(2-chloro-6-fluoro-benzyloxymethyl)-piperidine HCl) may require stringent handling due to undefined toxicological profiles .

Biological Activity

3-(4-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological mechanisms, and research findings.

Overview and Synthesis

This compound is synthesized through the reaction of piperidine with 4-ethoxy-benzyl chloride under basic conditions, typically using solvents like dichloromethane or toluene. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate. The final product is purified and converted to its hydrochloride salt form using hydrochloric acid.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action involves:

  • Receptor Binding : The compound may modulate receptor activity, which can influence neurotransmitter systems.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Recent studies have highlighted the compound's potential as an inhibitor of AChE and BuChE. For instance, a study demonstrated that derivatives of piperidine, including this compound, exhibited significant inhibitory activity against these enzymes, suggesting potential applications in treating Alzheimer's disease .

Case Studies and Experimental Data

  • Neuropharmacological Effects :
    • A study focused on the selectivity of human monoamine transporters (DAT, NET, SERT) indicated that compounds similar to this compound could exhibit selective inhibition profiles, which are crucial for developing antidepressants .
  • Anticancer Activity :
    • Research indicates that piperidine derivatives may possess anticancer properties. One study found that certain piperidine analogs showed cytotoxic effects on T-lymphoblastic cell lines with low nanomolar IC50 values, highlighting their potential in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameActivity TypeIC50 (µM)Selectivity
3-(4-Ethoxy-benzyl)-piperidine HClAChE InhibitionTBDModerate
DonepezilAChE/BuChE Inhibition0.03High
Piperidine Derivative 1Anticancer (T-cell lines)0.021High

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Ethoxy-benzyl)-piperidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the piperidine backbone via hydrogenation of pyridine derivatives using catalysts like Pd/C (common in similar piperidine syntheses) .

  • Step 2 : Functionalization with a 4-ethoxy-benzyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature .

  • Critical Parameters : Reaction time, solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents significantly impact yield. For example, excess benzyl halide may lead to byproducts, requiring careful purification .

    Table 1: Comparison of Synthetic Methods

    MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
    Hydrogenation + AlkylationPd/C, Ethanol65–75≥95%
    Grignard AdditionTHF, -78°C50–6090–92%

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer :

  • HPLC : Primary method for quantifying purity (>98% required for pharmacological studies), with UV detection at 206–220 nm .
  • 1H NMR : Detects residual solvents (e.g., acetone) and structural impurities (e.g., incomplete substitution) .
  • Titration : Quantifies chloride content to confirm stoichiometric HCl salt formation .
    • Data Contradiction Note : Discrepancies between HPLC and NMR results may arise from non-UV-active impurities, necessitating orthogonal validation .

Q. What are the solubility characteristics of this compound, and how do they inform formulation for biological assays?

  • Methodological Answer :

  • Solubility Profile :
  • Water: ~50 mg/mL (pH-dependent due to HCl salt) .
  • Organic Solvents: High solubility in ethanol, DMSO, and dichloromethane (>100 mg/mL) .
  • Formulation Guidance : For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with <1% organic solvent to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Process Optimization :
  • Use flow chemistry to enhance mixing and heat transfer during exothermic steps .
  • Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted benzyl halides .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Stability Studies :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >180°C for similar piperidine HCl salts) .

  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .

  • Storage Recommendations : Store at 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis .

    Table 2: Stability Data Under Stress Conditions

    ConditionDegradation (%)Major DegradantsReference
    40°C, 75% RH, 14 days5–8De-ethylated derivative
    UV Light, 48 hrs10–12Oxidized piperidine

Q. How can structural-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • SAR Design :

Synthesize analogs with modifications to the ethoxy-benzyl or piperidine groups .

Test affinity for target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays .

  • Data Reconciliation : Conflicting IC50 values may arise from assay variability (e.g., cell line differences). Standardize protocols (e.g., HEK293 cells vs. CHO cells) and validate with positive controls .

Key Research Findings

  • Synthetic Efficiency : Pd/C-catalyzed hydrogenation achieves higher yields (75%) compared to Grignard routes (50–60%) but requires rigorous catalyst recycling .
  • Biological Relevance : Piperidine HCl derivatives exhibit moderate selectivity for monoamine transporters, suggesting potential CNS applications pending toxicity profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Ethoxy-benzyl)-piperidine hydrochloride
Reactant of Route 2
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3-(4-Ethoxy-benzyl)-piperidine hydrochloride

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